3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds.
Methoxylation and Piperazine Derivatization: These steps involve nucleophilic substitution reactions to introduce methoxy and piperazine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
Pharmacology: Studying its interactions with biological targets such as enzymes and receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the fluorinated cyclopropyl group could enhance binding affinity and selectivity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Fluorinated Compounds: Molecules with fluorine atoms that enhance biological activity.
Cyclopropyl Derivatives: Compounds containing cyclopropyl groups that influence chemical reactivity.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-1,4-dihydro-8-methoxy-7-(3-(methoxymethyl)-1-piperazinyl)-4-oxo- is unique due to its combination of a quinoline core, fluorinated cyclopropyl group, and methoxymethyl-piperazine moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
354812-25-2 |
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Molecular Formula |
C20H23F2N3O5 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-7-[3-(methoxymethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23F2N3O5/c1-29-9-10-7-24(4-3-23-10)17-14(22)5-11-16(19(17)30-2)25(15-6-13(15)21)8-12(18(11)26)20(27)28/h5,8,10,13,15,23H,3-4,6-7,9H2,1-2H3,(H,27,28)/t10?,13-,15+/m0/s1 |
InChI Key |
ZEWOIGNJFHJDTL-HQPFYNDMSA-N |
Isomeric SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)[C@@H]4C[C@@H]4F)F |
Canonical SMILES |
COCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4F)F |
Origin of Product |
United States |
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